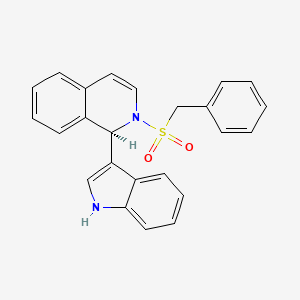
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole moiety with an isoquinoline ring, connected via a benzylsulfonyl group. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoquinoline precursors, followed by the introduction of the benzylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests that it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The indole and isoquinoline moieties can bind to specific sites on these targets, modulating their activity. The benzylsulfonyl group might also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-benzylsulfonyl-1H-indole: Lacks the isoquinoline moiety but shares the benzylsulfonyl group.
1-(1H-indol-3-yl)-1H-isoquinoline: Similar structure but without the benzylsulfonyl group.
2-benzylsulfonyl-1H-isoquinoline: Contains the isoquinoline and benzylsulfonyl groups but lacks the indole moiety.
Uniqueness
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline is unique due to its combination of indole and isoquinoline moieties, connected via a benzylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C24H20N2O2S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(1R)-2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2/t24-/m1/s1 |
Clave InChI |
YCOHEPDJLXZVBZ-XMMPIXPASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3[C@@H]2C4=CNC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


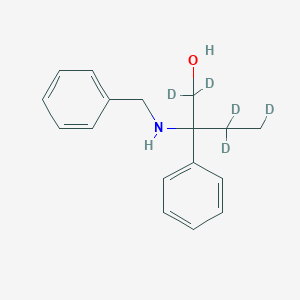
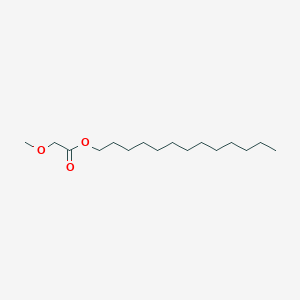

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
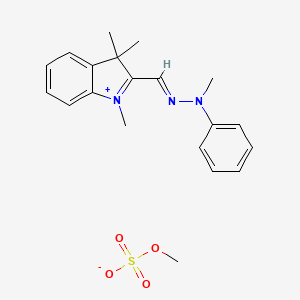
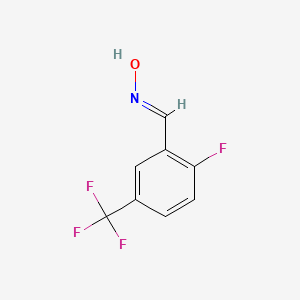
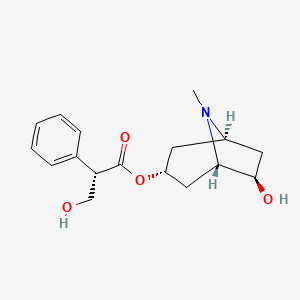


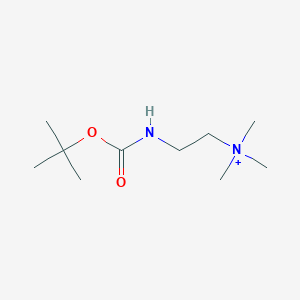
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

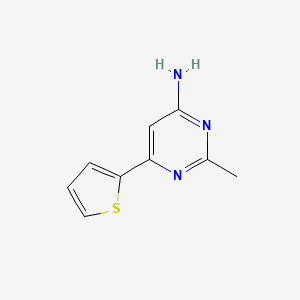
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
